molecular formula C19H12ClN5S B10941609 2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile

2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile

Cat. No.: B10941609
M. Wt: 377.9 g/mol
InChI Key: CSZZALPQERNTFW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrimidine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with malononitrile and methyl iodide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole and pyrimidine rings are crucial for binding to these targets, while the chlorophenyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

Properties

Molecular Formula

C19H12ClN5S

Molecular Weight

377.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C19H12ClN5S/c1-11-14(10-21)17(12-6-8-13(20)9-7-12)24-18(22-11)25-19-23-15-4-2-3-5-16(15)26-19/h2-9H,1H3,(H,22,23,24,25)

InChI Key

CSZZALPQERNTFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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